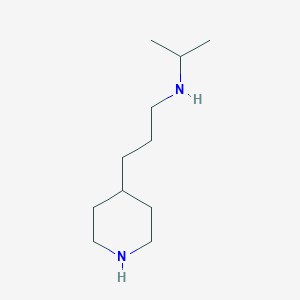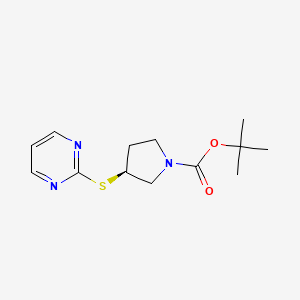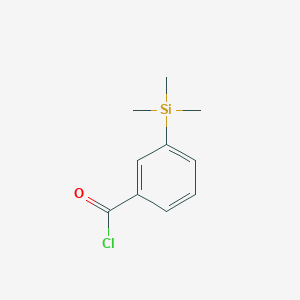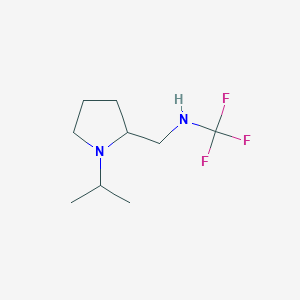![molecular formula C8H7N3 B13962956 Pyrrolo[1,2-D][1,2,4]triazocine CAS No. 257284-55-2](/img/structure/B13962956.png)
Pyrrolo[1,2-D][1,2,4]triazocine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo[1,2-D][1,2,4]triazocine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its fused ring structure, which includes a pyrrole ring and a triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2-D][1,2,4]triazocine typically involves multi-step processes that start with readily available starting materials. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors under controlled conditions. For instance, the reaction between pyrrole and formamidine acetate in the presence of a base such as sodium hydride can yield the desired triazocine compound .
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. A notable approach includes the use of commodity chemicals like pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach. This method not only increases the overall yield but also ensures the safety and scalability of the process .
化学反应分析
Types of Reactions
Pyrrolo[1,2-D][1,2,4]triazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives reacting with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
Pyrrolo[1,2-D][1,2,4]triazocine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound derivatives are investigated for their potential as antiviral and anticancer agents.
Industry: It is utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of Pyrrolo[1,2-D][1,2,4]triazocine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting therapeutic effects .
相似化合物的比较
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar applications in medicinal chemistry.
Pyrrolo[1,2-a]pyrazine: Known for its use in the synthesis of various bioactive molecules.
Uniqueness
Pyrrolo[1,2-D][1,2,4]triazocine stands out due to its unique ring structure and the specific arrangement of nitrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
属性
CAS 编号 |
257284-55-2 |
|---|---|
分子式 |
C8H7N3 |
分子量 |
145.16 g/mol |
IUPAC 名称 |
pyrrolo[1,2-d][1,2,4]triazocine |
InChI |
InChI=1S/C8H7N3/c1-3-8-4-2-6-11(8)7-10-9-5-1/h1-7H |
InChI 键 |
SFBXATBJBGMDGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC=CN2C=NN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


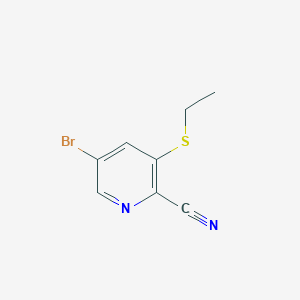
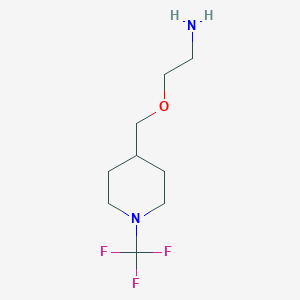
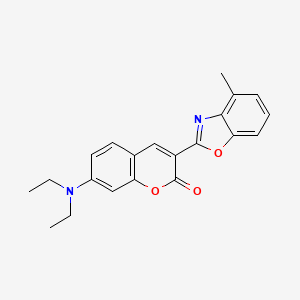

![2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide](/img/structure/B13962893.png)
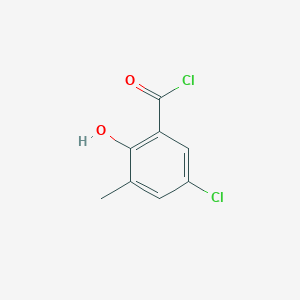
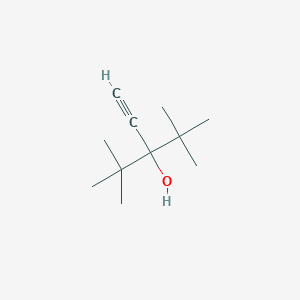

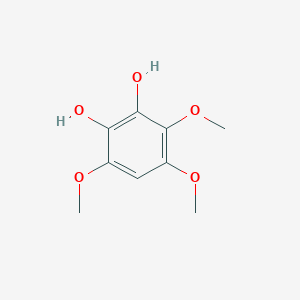
![Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate](/img/structure/B13962929.png)
